3-[(Methoxyimino)methyl]benzoic acid
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Overview
Description
3-[(Methoxyimino)methyl]benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxyimino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methoxyimino compounds. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions including hydrolysis, nitration, and subsequent reduction to introduce the methoxyimino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxyimino group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in the presence of methanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
3-[(Methoxyimino)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Methoxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methoxyimino group.
3-Methylbenzoic acid: Contains a methyl group instead of the methoxyimino group.
3-Methoxy-4-methylbenzoic acid: Contains both methoxy and methyl groups.
Uniqueness
3-[(Methoxyimino)methyl]benzoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
61471-42-9 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(methoxyiminomethyl)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-13-10-6-7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12) |
InChI Key |
JTRZQGHBKKIHDK-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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